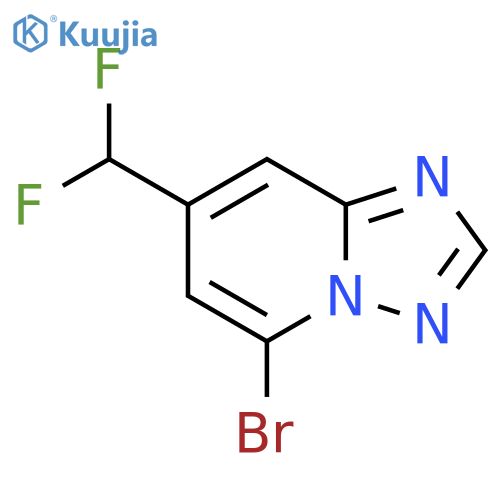

Cas no 2137570-22-8 (5-bromo-7-(difluoromethyl)-1,2,4triazolo1,5-apyridine)

2137570-22-8 structure

商品名:5-bromo-7-(difluoromethyl)-1,2,4triazolo1,5-apyridine

5-bromo-7-(difluoromethyl)-1,2,4triazolo1,5-apyridine 化学的及び物理的性質

名前と識別子

-

- 5-bromo-7-(difluoromethyl)-1,2,4triazolo1,5-apyridine

- 2137570-22-8

- 5-bromo-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

- EN300-1104734

-

- インチ: 1S/C7H4BrF2N3/c8-5-1-4(7(9)10)2-6-11-3-12-13(5)6/h1-3,7H

- InChIKey: HELUXVHQXMTFLY-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(C(F)F)=CC2=NC=NN21

計算された属性

- せいみつぶんしりょう: 246.95567g/mol

- どういたいしつりょう: 246.95567g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 30.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

5-bromo-7-(difluoromethyl)-1,2,4triazolo1,5-apyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1104734-0.1g |

5-bromo-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |

2137570-22-8 | 95% | 0.1g |

$640.0 | 2023-10-27 | |

| Enamine | EN300-1104734-0.05g |

5-bromo-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |

2137570-22-8 | 95% | 0.05g |

$612.0 | 2023-10-27 | |

| Enamine | EN300-1104734-0.5g |

5-bromo-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |

2137570-22-8 | 95% | 0.5g |

$699.0 | 2023-10-27 | |

| Enamine | EN300-1104734-10g |

5-bromo-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |

2137570-22-8 | 95% | 10g |

$3131.0 | 2023-10-27 | |

| Enamine | EN300-1104734-1g |

5-bromo-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |

2137570-22-8 | 95% | 1g |

$728.0 | 2023-10-27 | |

| Enamine | EN300-1104734-2.5g |

5-bromo-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |

2137570-22-8 | 95% | 2.5g |

$1428.0 | 2023-10-27 | |

| Enamine | EN300-1104734-10.0g |

5-bromo-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |

2137570-22-8 | 10g |

$3131.0 | 2023-06-10 | ||

| Enamine | EN300-1104734-0.25g |

5-bromo-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |

2137570-22-8 | 95% | 0.25g |

$670.0 | 2023-10-27 | |

| Enamine | EN300-1104734-5g |

5-bromo-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |

2137570-22-8 | 95% | 5g |

$2110.0 | 2023-10-27 | |

| Enamine | EN300-1104734-5.0g |

5-bromo-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |

2137570-22-8 | 5g |

$2110.0 | 2023-06-10 |

5-bromo-7-(difluoromethyl)-1,2,4triazolo1,5-apyridine 関連文献

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

5. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

2137570-22-8 (5-bromo-7-(difluoromethyl)-1,2,4triazolo1,5-apyridine) 関連製品

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量